Dichloroacetic acid-d2

Catalog No.
S1922772
CAS No.
63403-57-6
M.F
C2H2Cl2O2
M. Wt
130.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloroacetic acid-d2

CAS Number

63403-57-6

Product Name

Dichloroacetic acid-d2

IUPAC Name

deuterio 2,2-dichloro-2-deuterioacetate

Molecular Formula

C2H2Cl2O2

Molecular Weight

130.95 g/mol

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD

InChI Key

JXTHNDFMNIQAHM-PFUFQJKNSA-N

SMILES

C(C(=O)O)(Cl)Cl

Canonical SMILES

C(C(=O)O)(Cl)Cl

Isomeric SMILES

[2H]C(C(=O)O[2H])(Cl)Cl

Application in Lung Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research.

Summary of the Application: Dichloroacetic acid (DCA) has been studied for its therapeutic effects in lung cancer. The aim of the study was to investigate the molecular mechanisms underlying the therapeutic effects of DCA in lung cancer .

Methods of Application or Experimental Procedures: Metabolomic profiling, gene expression analysis, and metabolite-gene interaction pathway analysis were employed to identify key pathways and molecular players involved in the response to DCA treatment .

Results or Outcomes: The study found significant alterations in metabolic pathways, including the Warburg effect and citric acid cycle, and identified the MIF gene as a potential therapeutic target in lung cancer. The analysis indicated that DCA treatment led to a decrease in MIF gene expression and an increase in citric acid levels in the treatment group .

Application in General Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically General Cancer Research.

Summary of the Application: Dichloroacetic acid (DCA) has been studied for its anticancer properties.

Methods of Application or Experimental Procedures: The study dissected DCA’s mechanism of action to understand the bases of its selective efficacy against cancer cells. A successful coadministration of DCA with conventional chemotherapy, radiotherapy, other drugs, or natural compounds has been tested in several cancer models .

Results or Outcomes: The study found that DCA could significantly affect the cancer stem cell fraction and contribute to cancer eradication. It also found that DCA is able to revert metabolic alterations induced by acetate by restoring physiological serum levels of lactate and free fatty acid and potassium and phosphorus concentration .

Application in Longevity Research

Specific Scientific Field: This application falls under the field of Gerontology, specifically Longevity Research.

Summary of the Application: Dichloroacetic acid (DCA) has been studied for its potential to promote longevity and attenuate cellular and functional declines in aged Drosophila melanogaster .

Methods of Application or Experimental Procedures: The study evaluated cellular as well as organismal effects of DCA at environmentally and mild clinically relevant concentrations (0.02–20.0 μg/ml) using Drosophila melanogaster. Flies were fed on food mixed with test concentrations of DCA for 12–48 h to examine the induction of reactive oxygen species (ROS) generation, oxidative stress (OS), heat shock genes (hsps) and cell death along with organismal responses .

Results or Outcomes: After prolonged exposure to DCA, exposed organisms exhibited improved survival, elevated expression of hsp27, gclc, and gclm concomitant with lower ROS generation and GSH depletion and improved locomotor performance .

Application in Cytotoxicity Research

Specific Scientific Field: This application falls under the field of Toxicology, specifically Cytotoxicity Research.

Summary of the Application: Dichloroacetic acid (DCA) and some of its derivatives have been studied for their cytotoxic potencies .

Methods of Application or Experimental Procedures: The study outlines a number of studies of DCA and some of its derivatives. Various structural modifications are described which result in potent cytotoxins .

Results or Outcomes: Although DCA has low cytotoxic potencies, various structural modifications are described which result in potent cytotoxins .

Dichloroacetic acid-d2 is a deuterated derivative of dichloroacetic acid, characterized by the molecular formula C2D2Cl2O2C_2D_2Cl_2O_2 and a molecular weight of approximately 130.95 g/mol. This compound features two chlorine atoms and is distinguished by the presence of deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the original dichloroacetic acid structure. Dichloroacetic acid-d2 is primarily used in research settings, particularly in studies involving metabolic pathways and

Safety Concerns:

DCA-d2 is expected to share similar hazards with DCA, which is classified as a corrosive and irritant [7]. It can cause skin and eye irritation, and inhalation may irritate the respiratory tract.

Specific Data:

  • Acute Oral Toxicity (Rat): LD50 = 1500 mg/kg [8]

Precautionary Measures:

  • Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Follow proper waste disposal procedures according to local regulations.
Typical of carboxylic acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions.
  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, facilitating further chemical transformations.

The presence of deuterium allows for tracking and tracing in reaction mechanisms, making it valuable in kinetic studies and mechanistic investigations.

The synthesis of dichloroacetic acid-d2 can be achieved through several methods:

  • Deuterated Hydrochlorination: Reacting acetic acid with deuterated hydrochloric acid.
  • Deuterated Chlorination: Chlorinating acetic acid in the presence of deuterated solvents.
  • Chemical Exchange: Utilizing reactions that facilitate the exchange of hydrogen with deuterium in existing dichloroacetic acid.

These methods ensure a high degree of purity and isotopic labeling necessary for experimental applications.

Dichloroacetic acid-d2 finds applications primarily in:

  • Metabolic Studies: Used as a tracer in metabolic pathway analysis due to its unique isotopic signature.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis reactions.
  • Environmental Testing: Employed as a reference standard for detecting contaminants in environmental samples .

Its ability to alter metabolic processes makes it particularly interesting for research into cancer therapies and other metabolic disorders.

Studies on the interactions of dichloroacetic acid-d2 reveal its potential effects on various biological systems. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered cellular responses. Additionally, its interactions with other compounds can provide insights into its role as a therapeutic agent or as a tool for studying metabolic shifts.

Dichloroacetic acid-d2 shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
Dichloroacetic AcidC2H2Cl2O2C_2H_2Cl_2O_2Non-deuterated version; commonly used in various applications.
Trichloroacetic AcidC2Cl3O2C_2Cl_3O_2Contains three chlorine atoms; more potent but also more toxic.
Monochloroacetic AcidC2HClO2C_2HClO_2Contains one chlorine atom; less toxic but also less effective in metabolic studies.
Acetic AcidC2H4O2C_2H_4O_2Base compound; lacks chlorine and deuterium; widely used in various industries.

Dichloroacetic acid-d2's unique feature lies in its isotopic labeling with deuterium, making it invaluable for specific research applications where tracking molecular behavior is crucial.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

Dichloro(~2~H_2_)acetic acid

Dates

Modify: 2024-04-14

Explore Compound Types